molecular formula C11H14F3N3O2 B5503200 4-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}morpholine

4-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}morpholine

Cat. No. B5503200
M. Wt: 277.24 g/mol
InChI Key: LXJXFUYXTRLPGC-UHFFFAOYSA-N
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Description

4-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}morpholine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that belongs to the class of morpholines and pyrazoles.

Mechanism of Action

The mechanism of action of 4-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}morpholine is not well understood. However, studies have suggested that it may act by inhibiting certain enzymes or proteins involved in the growth and proliferation of cancer cells, fungi, and bacteria. It may also interact with metal ions and form stable complexes, leading to changes in their fluorescence properties.
Biochemical and Physiological Effects:
Studies have shown that 4-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}morpholine exhibits cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to possess antifungal and antibacterial activities against several strains of fungi and bacteria. In addition, it has been reported to possess anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}morpholine is its potential as a fluorescent probe for the detection of metal ions. It is also relatively easy to synthesize and purify. However, its cytotoxicity and potential side effects on living organisms may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 4-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}morpholine. One possible direction is the synthesis of new derivatives with improved anticancer, antifungal, antibacterial, and anti-inflammatory activities. Another direction is the investigation of its potential as a ligand for the synthesis of metal complexes with novel properties. Additionally, further studies are needed to understand its mechanism of action and potential side effects on living organisms.

Synthesis Methods

The synthesis of 4-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}morpholine involves the reaction of 4-morpholinecarboxylic acid and 5-methyl-3-(trifluoromethyl)-1H-pyrazole-1-acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction takes place in a suitable solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified by column chromatography or recrystallization.

Scientific Research Applications

4-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}morpholine has shown potential applications in various fields of scientific research. It has been studied for its anticancer, antifungal, antibacterial, and anti-inflammatory activities. It has also been investigated for its potential as a fluorescent probe for the detection of metal ions and as a ligand for the synthesis of metal complexes.

properties

IUPAC Name

2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N3O2/c1-8-6-9(11(12,13)14)15-17(8)7-10(18)16-2-4-19-5-3-16/h6H,2-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXJXFUYXTRLPGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(=O)N2CCOCC2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Methyl-3-trifluoromethyl-pyrazol-1-yl)-1-morpholin-4-yl-ethanone

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